molecular formula C9H6O3 B3326607 [1,3]Dioxolo[4,5-f]isobenzofuran CAS No. 267-42-5

[1,3]Dioxolo[4,5-f]isobenzofuran

Cat. No. B3326607
CAS RN: 267-42-5
M. Wt: 162.14 g/mol
InChI Key: KVTLQGCPDRKWLT-UHFFFAOYSA-N
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Description

[1,3]Dioxolo[4,5-f]isobenzofuran is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is a fused-ring system that contains an oxygen atom in each of the two five-membered rings, and it has a molecular formula of C12H6O4.

Mechanism Of Action

The mechanism of action of [1,3]Dioxolo[4,5-f]isobenzofuran is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

Studies have shown that [1,3]Dioxolo[4,5-f]isobenzofuran has a number of biochemical and physiological effects. In particular, this compound has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to modulate the immune system. Additionally, [1,3]Dioxolo[4,5-f]isobenzofuran has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of [1,3]Dioxolo[4,5-f]isobenzofuran for lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, this compound has been shown to have a high degree of stability, which makes it suitable for use in various experimental conditions. However, one of the limitations of [1,3]Dioxolo[4,5-f]isobenzofuran is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are numerous future directions for research on [1,3]Dioxolo[4,5-f]isobenzofuran. One potential area of focus is the development of new synthetic methods for this compound, which could allow for the production of larger quantities at a lower cost. Additionally, further studies are needed to fully understand the mechanism of action of [1,3]Dioxolo[4,5-f]isobenzofuran and its potential applications in various fields. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in the context of its potential use as a drug candidate.

Scientific Research Applications

[1,3]Dioxolo[4,5-f]isobenzofuran has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, [1,3]Dioxolo[4,5-f]isobenzofuran has been studied for its potential applications in organic electronics and optoelectronics.

properties

IUPAC Name

furo[3,4-f][1,3]benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c1-6-3-10-4-7(6)2-9-8(1)11-5-12-9/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTLQGCPDRKWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC3=COC=C3C=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,3]Dioxolo[4,5-f]isobenzofuran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
G Hazra, S Pratap, P Ghorai - The Journal of Organic Chemistry, 2018 - ACS Publications
An efficient method for the construction of chiral C–P bond via an enantioselective 1,2-hydrophosphenylation followed by an oxa-Michael addition cascade of ortho-formyl chalcones …
Number of citations: 10 pubs.acs.org
T Kim, KH Jeong, KS Kang, M Nakata… - European Journal of …, 2017 - Wiley Online Library
A simple method for the preparation of arylnaphthalene lactone natural products was developed and used to synthesize diphyllin (10), justicidin A (12), cilinaphthalide B (13), taiwanin E …
L Wang, X Li, H Tao, X Zhou, X Lu, W Du… - Organic & …, 2017 - pubs.rsc.org
A highly regioselective synthesis of functionalized 3H-spiro[isobenzofuran-1,3′-isochroman] scaffolds using a novel palladium-catalyzed tandem cyclization reaction is explored. …
Number of citations: 6 pubs.rsc.org
DY Li, KJ Shi, XF Mao, GR Chen… - The Journal of Organic …, 2014 - ACS Publications
Transition metal-free cascade reactions of alkynols with imines have been achieved using potassium tert-butoxide as catalyst. Switching the reaction solvent gives two kinds of products …
Number of citations: 31 pubs.acs.org
DY Li, KJ Shi, XF Mao, Z Le Zhao, XY Wu, PN Liu - Tetrahedron, 2014 - Elsevier
Potassium tert-butoxide (t-BuOK) was found to be an effective catalyst for the cyclization of aromatic alkynols and alkynylamines. In the presence of 10 mol % t-BuOK, a range of alkynols …
Number of citations: 64 www.sciencedirect.com
W Chen, Z Feng, D Hu, J Meng - Medicinal Chemistry, 2021 - ingentaconnect.com
Background: Arylnaphthalene lignan lactones are a class of natural products containing the phenyl-naphthyl skeleton. Some arylnaphthalene lignan lactones have been used in clinical …
Number of citations: 1 www.ingentaconnect.com
JM Cabrera Guevara - 2019 - repositories.lib.utexas.edu
Creating tools to streamline the synthesis of organic molecules is essential for the development of synthetic organic chemistry. Iridium-catalyzed transfer hydrogenative transformations …
Number of citations: 0 repositories.lib.utexas.edu
Q Qiang, F Liu, ZQ Rong - Tetrahedron, 2021 - Elsevier
Herein we report a nickel-catalyzed aryl addition/intramolecular esterification in a cascade fashion. Under the combination of commercially available nickel precursor and tridentate …
Number of citations: 1 www.sciencedirect.com
MMC Sheridan - 2012 - search.proquest.com
Cancer is the second leading cause of death in the US and worldwide. Even when several efforts have been made and much has been achieved the number of cancer cases is …
Number of citations: 0 search.proquest.com
A BARAN, A GÜNEL - 2021 - acikerisim.sakarya.edu.tr
Biyolojik aktivite açısından önem arz eden polioller ve türevleri, laboratuvarlarda sentezlenebildiği gibi doğal olarak da elde edilebilen organik kimyanın önemli bir konusunu …
Number of citations: 0 acikerisim.sakarya.edu.tr

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